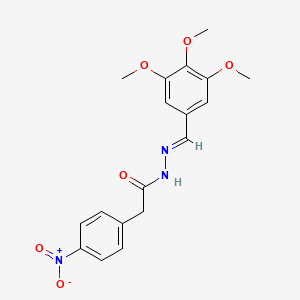

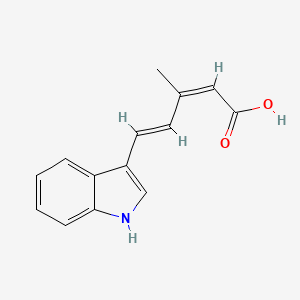

2-(4-nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals known as hydrazones, which are of interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry. Hydrazones are formed from the reaction of hydrazines with ketones or aldehydes, resulting in compounds with significant structural diversity and properties.

Synthesis Analysis

Hydrazones, including compounds like "2-(4-nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide", are typically synthesized through a condensation reaction between an aldehyde or ketone and a hydrazine. For instance, Jin et al. (2006) synthesized similar derivatives by cyclization reactions, indicating the versatility of methods available for hydrazone synthesis (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is often confirmed using techniques like IR, NMR, and X-ray crystallography. For example, Somagond et al. (2018) provided detailed crystal structure data for a related Schiff base, highlighting the importance of structural analysis in understanding the properties of these compounds (Somagond et al., 2018).

科学的研究の応用

Nonlinear Optical Properties

One study focused on the synthesis and characterization of hydrazones, including derivatives similar to the compound , for their nonlinear optical properties. These compounds exhibited potential for applications in optical devices such as optical limiters and switches due to their two-photon absorption capabilities at specific wavelengths (Naseema et al., 2010).

Anticholinesterase Activities

Another research area involves the synthesis of hydrazone derivatives to examine their potential anticholinesterase activities. These activities are crucial for developing treatments for diseases like Alzheimer's. A series of compounds were synthesized and evaluated for their inhibition potency against enzymes related to neurological functions (Kaya et al., 2016).

Antiproliferative Activities

Some derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cells. The structure-activity relationship of these compounds reveals significant potential in developing anticancer agents. Certain derivatives demonstrated high effectiveness against specific cancer cell lines, indicating their promise in cancer therapy (Jin et al., 2006).

Antimicrobial and Antitubercular Activities

Research has also extended into the antimicrobial and antitubercular activities of hydrazide derivatives. Studies have synthesized new compounds to test against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing some compounds possess significant inhibitory activities, which could be beneficial in treating infectious diseases (Samadhiya et al., 2014).

Urease Inhibition

Further investigation into the urease inhibitory activities of hydrazone compounds has been conducted. Urease inhibitors are crucial for developing treatments for infections caused by urease-producing bacteria. The synthesized compounds have shown promising results in inhibiting the urease enzyme, which could lead to new therapeutic agents (Sheng et al., 2015).

Photoprocesses and Sensor Development

The photoinduced processes of molecules containing nitrobenzyl groups, including the potential for sensor development against heavy metals like mercury, have been explored. These studies highlight the compound's versatility in creating sensitive and selective sensors for environmental monitoring and safety (Hussain et al., 2017).

特性

IUPAC Name |

2-(4-nitrophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6/c1-25-15-8-13(9-16(26-2)18(15)27-3)11-19-20-17(22)10-12-4-6-14(7-5-12)21(23)24/h4-9,11H,10H2,1-3H3,(H,20,22)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVJQNBMBIMNPN-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)